Conjugated α,β-Unsaturated 2H-Pyran-2-one vs. Saturated 5,6-Dihydropyran-2-one: Chemical Scaffold Differentiation
(1'S)-Dehydropestalotin is defined by its fully conjugated α,β-unsaturated 2H-pyran-2-one core, a structural feature that fundamentally distinguishes it from the saturated 5,6-dihydro-2H-pyran-2-one scaffold found in pestalotin (CAS 34565-32-7), LL-P880α, LL-P880β, and 2'-hydroxypestalotin . This conjugation confers a distinct UV absorption maximum (λmax ≈ 280 nm) compared to the dihydropyran-2-one series (λmax ≈ 238 nm) [1]. (1'S)-Dehydropestalotin is explicitly described as an analog of pestalotin that exhibits kinase inhibitory activity with reportedly improved potency .
| Evidence Dimension | Core chemical scaffold (degree of unsaturation) |
|---|---|
| Target Compound Data | α,β-unsaturated 2H-pyran-2-one (fully conjugated; 2 double bonds in ring system) |
| Comparator Or Baseline | Pestalotin / LL-P880 series: 5,6-dihydro-2H-pyran-2-one (saturated at C5-C6; 1 double bond in ring system) |
| Quantified Difference | Qualitative structural difference: conjugated vs. non-conjugated lactone system; λmax ≈ 280 nm vs. λmax ≈ 238 nm |
| Conditions | Spectroscopic characterization and chemical structure determination |
Why This Matters
The conjugated α,β-unsaturated system in (1'S)-Dehydropestalotin confers distinct spectroscopic properties and potential reactivity profiles compared to saturated dihydropyranone analogs, making it essential for accurate dereplication and natural product identification workflows.
- [1] Ortega, H.E., et al. Naturally Occurring 6-Substituted 5,6-Dihydro-α-Pyrones. UV absorption differentiation: pyran-2-one (λmax = 280 nm) vs. 5,6-dihydropyran-2-one (λmax = 238 nm). View Source
